Product packaging for 4-Cyanobenzamidine Hydrochloride(Cat. No.:CAS No. 117837-77-1)

4-Cyanobenzamidine Hydrochloride

Cat. No.: B2376978
CAS No.: 117837-77-1
M. Wt: 181.62
InChI Key: IKVRHGPKSBUMIO-UHFFFAOYSA-N
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Description

4-Cyanobenzamidine Hydrochloride is a useful research compound. Its molecular formula is C8H8ClN3 and its molecular weight is 181.62. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClN3 B2376978 4-Cyanobenzamidine Hydrochloride CAS No. 117837-77-1

Properties

IUPAC Name

4-cyanobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVRHGPKSBUMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies of 4 Cyanobenzamidine Hydrochloride

Precursor Synthesis and Optimization

The most established and direct route to 4-Cyanobenzamidine Hydrochloride begins with a nitrile precursor, typically 4-cyanobenzonitrile. The Pinner reaction is a cornerstone of this transformation. organic-chemistry.org This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, usually anhydrous hydrogen chloride (HCl) gas.

The mechanism proceeds in two main stages:

Formation of the Imino Ether Hydrochloride (Pinner Salt): 4-cyanobenzonitrile is reacted with an alcohol, such as ethanol (B145695), under anhydrous conditions with a stream of dry HCl gas. The nitrile nitrogen is protonated, making the carbon atom highly electrophilic and susceptible to nucleophilic attack by the alcohol. This results in the formation of an intermediate ethyl 4-cyanobenzimidate hydrochloride, commonly known as a Pinner salt. organic-chemistry.org

Ammonolysis: The isolated Pinner salt is then treated with a source of ammonia (B1221849), such as a solution of ammonia in alcohol or liquid ammonia. The ammonia displaces the ethoxy group of the imidate to form the amidinium chloride. Subsequent workup yields this compound.

This method is valued for its reliability and the use of readily available starting materials.

Beyond the classical Pinner reaction, other general amidination techniques can be employed. These methods also start from the nitrile group of 4-cyanobenzonitrile and aim to convert it into the amidine functional group. The second step of the Pinner reaction, the conversion of the imidate intermediate to the amidine, is itself a form of amidination. organic-chemistry.org

Variations in this step can be considered general amidination strategies. For instance, instead of isolating the Pinner salt, the reaction can sometimes be performed in a one-pot fashion where the imidate is generated in situ and immediately reacted with ammonia or an amine. The choice of the ammonia source and reaction conditions (temperature, solvent) is crucial for optimizing the yield and minimizing side reactions, such as the hydrolysis of the nitrile or the intermediate imidate.

Advanced Synthetic Approaches to this compound and its Derivatives

To overcome the limitations of traditional batch synthesis, such as scalability and safety concerns with gaseous reagents, advanced synthetic approaches are being explored for the production of this compound.

Continuous flow chemistry offers a powerful alternative to conventional batch processing for synthesizing chemical compounds. nih.gov In this technique, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. While specific literature on the continuous flow synthesis of this compound is not prominent, the principles have been successfully applied to complex syntheses, including anticancer drugs. nih.gov

A potential flow process for this compound could involve:

Reagent Introduction: Solutions of 4-cyanobenzonitrile in an alcohol and a separate stream of anhydrous HCl in the same solvent are fed into the system using precise pumps.

Reaction Coil: The streams merge and pass through a heated or cooled reactor coil, where the Pinner salt is formed. The controlled dimensions of the reactor ensure efficient mixing and heat transfer.

In-line Quenching/Reaction: The output stream containing the imidate can then be directly mixed with a stream of ammonia in a subsequent reactor to form the final product. nih.gov

This approach allows for enhanced safety, better control over reaction parameters, and easier scalability. worktribe.com

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound, whether in batch or flow synthesis. Key parameters include temperature, reaction time, solvent, and the nature of the catalyst or reagents. Online analysis, such as High-Performance Liquid Chromatography (HPLC), can be integrated into flow systems to monitor the reaction in real-time. nih.gov This allows for rapid adjustments to conditions to prevent the formation of impurities. For instance, in one documented flow synthesis, adjusting the flow rate and temperature was found to significantly improve conversion rates. nih.gov

| Reaction Time | Optimized for complete conversion | Insufficient time leads to incomplete reaction and lower yield. Excessive time can promote side reactions. |

Modern catalysis offers innovative pathways for the synthesis of benzamidines and related structures. While traditional methods like the Pinner reaction rely on stoichiometric acid catalysts, recent research has focused on developing more efficient and sustainable catalytic systems.

Heterogeneous Catalysis: The use of solid-supported catalysts is a significant advancement. doi.org These catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. For benzamidine (B55565) synthesis, this could involve developing solid acid catalysts to replace gaseous HCl.

Transition-Metal Catalysis: Transition metals are widely used in organic synthesis to construct complex molecules. nih.gov While more commonly applied to cross-coupling reactions, research into metal-catalyzed additions to nitriles could provide novel routes to benzamidines.

Solid-Phase Synthesis: For creating libraries of benzamidine derivatives, solid-phase synthesis has proven effective. nih.gov In this method, the precursor is attached to a solid resin, and reagents are passed over it. This allows for high-throughput synthesis and purification, which is particularly useful in drug discovery. nih.gov

These modern methods point toward a future of more efficient, selective, and environmentally benign syntheses of this compound and its derivatives.

Reactivity and Derivatization of 4 Cyanobenzamidine Hydrochloride

Mechanistic Investigations of Reactions Involving 4-Cyanobenzamidine Hydrochloride

This compound serves as a versatile reagent in organic synthesis, primarily due to the reactivity of its amidine and cyano functionalities. The hydrochloride salt form enhances its stability and handling properties. Mechanistic studies have shed light on its reaction pathways, particularly in nucleophilic additions and cyclization reactions.

Nucleophilic Addition Pathways

The amidine group of 4-cyanobenzamidine is susceptible to nucleophilic attack. The protonated nature of the hydrochloride salt can influence the reaction mechanism by activating the amidine group towards nucleophiles. The lone pair of electrons on the nitrogen atoms can participate in resonance, delocalizing the positive charge and making the carbon atom of the C=N double bond electrophilic.

Nucleophiles, such as amines and alcohols, can add to this electrophilic carbon. The reaction is often catalyzed by a base, which deprotonates the nucleophile, increasing its reactivity. The resulting tetrahedral intermediate can then undergo further reactions, such as elimination or rearrangement, to form stable products. The cyano group, being a strong electron-withdrawing group, can also influence the reactivity of the amidine moiety by increasing its electrophilicity.

Cyclization Reaction Mechanisms

This compound is a key building block in the synthesis of various heterocyclic compounds through cyclization reactions. These reactions often involve the participation of both the amidine and the cyano groups. The mechanism typically begins with the reaction of the amidine group with a suitable bifunctional reagent.

For instance, in the formation of pyrimidine (B1678525) rings, the amidine can react with a 1,3-dicarbonyl compound or its equivalent. The initial step is often a condensation reaction, followed by an intramolecular cyclization where the nitrogen of the amidine attacks one of the carbonyl carbons. Subsequent dehydration then leads to the formation of the aromatic pyrimidine ring. The cyano group can either remain as a substituent on the final heterocyclic product or participate in the cyclization itself, leading to more complex fused ring systems.

Synthesis of Heterocyclic Systems Utilizing this compound as a Building Block

The unique chemical properties of this compound make it an invaluable precursor for the synthesis of a wide array of heterocyclic systems, which are significant scaffolds in medicinal chemistry and materials science.

Formation of Triazine Derivatives

While direct reactions of this compound to form triazines are not extensively detailed in the provided context, the synthesis of 1,3,5-triazine (B166579) derivatives often involves the cyclotrimerization of nitriles or the reaction of amidines with other nitrogen-containing compounds. semanticscholar.org For example, 1,3,5-triazine derivatives can be synthesized from the inexpensive and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). semanticscholar.org The general structure of 1,2,4-triazines consists of a six-membered ring with three nitrogen atoms. researchgate.net These compounds have been synthesized and evaluated for various biological activities. researchgate.netnih.gov The synthesis of novel 1,2,4-triazine (B1199460) derivatives has been reported, highlighting their potential as interesting lead compounds for further development. nih.gov

Interactive Table: Synthesis of Triazine Derivatives

Starting MaterialReagentProductReference
Substituted benzamidesN/AN-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides nih.gov
Cyanuric chlorideAmines, Benzaldehyde derivativess-Triazine oxyaldehyde derivatives semanticscholar.org
N/AN/A1,2,4-Triazine derivatives researchgate.net

Synthesis of Pyrimidine Derivatives

This compound is a key reagent in the synthesis of pyrimidine derivatives. Pyrimidines are important heterocyclic compounds found in nucleic acids and many biologically active molecules. nih.gov One common method involves the condensation of an amidine hydrochloride with a β-cyanoenolate. nih.gov Although dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, and dimethylformamide (DMF) can dissolve the starting materials, they can also cause decomposition. nih.gov

Another approach involves the reaction of 2-aminobenzimidazole (B67599) with substituted chalcones in DMF under microwave irradiation to produce 2,4-diphenylbenzo semanticscholar.orgachemblock.comimidazo[1,2-a]pyrimidine derivatives. nih.gov The synthesis of 4-aminopyrimidines has also been achieved by heating substituted benzoylacetonitriles with ureas. nih.gov

Interactive Table: Synthesis of Pyrimidine Derivatives

Starting MaterialReagent(s)ProductReference
β-CyanoenolatesAmidine hydrochlorides4-Aminopyrimidines nih.gov
2-AminobenzimidazoleSubstituted chalcones, Piperidine (catalyst)2,4-Diphenylbenzo semanticscholar.orgachemblock.comimidazo[1,2-a]pyrimidine derivatives nih.gov
Substituted benzoylacetonitrilesSubstituted ureas4-Aminopyrimidines nih.gov

Incorporation into Oxadiazole Systems (as analogous reactions)

While the direct synthesis of oxadiazoles (B1248032) from this compound is not explicitly described, analogous reactions involving the cyclization of amidoximes (which can be derived from nitriles) with acylating agents are a common route to 1,2,4-oxadiazoles. The cyano group of 4-cyanobenzamidine can be converted to an amidoxime (B1450833), which can then undergo cyclization.

For instance, the reaction of an amidoxime with an acid chloride or anhydride (B1165640) would lead to an O-acyl amidoxime intermediate. This intermediate can then undergo thermal or base-catalyzed cyclodehydration to furnish the 1,2,4-oxadiazole (B8745197) ring. The substituent at the 4-position of the benzamidine (B55565) ring would be retained on the phenyl ring attached to the oxadiazole core. This highlights the potential for derivatizing 4-cyanobenzamidine to access this class of heterocycles.

Exploration of Novel Nitrogen-Containing Heterocycles

This compound serves as a versatile and crucial building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its amidine functional group readily participates in cyclocondensation reactions with appropriate substrates, leading to the formation of stable aromatic ring systems. This reactivity is particularly exploited in the construction of pyrimidine and triazine cores, which are significant scaffolds in medicinal chemistry and materials science.

The general principle behind these syntheses involves the reaction of the amidine moiety of this compound with molecules containing two electrophilic centers, or with reagents that can generate such species in situ. The lone pairs on the nitrogen atoms of the amidine act as nucleophiles, attacking the electrophilic centers to form a new heterocyclic ring. The 4-cyanophenyl substituent is generally retained in the final product, imparting specific electronic and structural properties to the resulting molecule.

Synthesis of Pyrimidine Derivatives

One of the most well-established applications of amidines in heterocyclic synthesis is the formation of the pyrimidine ring. This compound can be condensed with various 1,3-dicarbonyl compounds or their synthetic equivalents to yield 2-substituted pyrimidines.

A notable synthetic route involves the condensation of amidine hydrochlorides with β-cyanoenolates to produce 4-aminopyrimidines. nih.gov While β-cyanoenolates and amidine hydrochloride are soluble in solvents like DMSO, ethanol, and methanol, they can decompose in these environments. nih.gov The reaction is often carried out by heating a suspension of the reactants in solvents such as dioxane or toluene, which can result in modest yields. nih.gov For instance, heating these starting materials at 75–100 °C can lead to a sticky suspension and a yield of around 37%. nih.gov The addition of acid catalysts like sulfuric acid has been shown to improve the reaction yield to approximately 45%. nih.gov

Table 1: Synthesis of 4-Aminopyrimidines from Amidine Hydrochlorides and β-Cyanoenolates

Reactants Solvent(s) Temperature Catalyst Yield
Amidine Hydrochloride, β-Cyanoenolate Dioxane, Toluene 75–100 °C None 37%

Synthesis of 1,2,4-Triazine Derivatives

The synthesis of 1,2,4-triazines represents another significant application of this compound. These heterocycles can be constructed through various strategies, often involving cyclocondensation reactions with 1,2-dicarbonyl compounds or their equivalents.

For example, a common method for synthesizing 1,2,4-triazines involves the reaction of an amidine with an α,β-dicarbonyl compound, followed by cyclization. While specific examples starting directly from this compound are part of broader synthetic schemes for complex triazines, the fundamental reaction chemistry is well-documented. nih.govrsc.orgorganic-chemistry.org The general approach involves the condensation of the amidine with a suitable precursor that provides the remaining carbon and nitrogen atoms of the triazine ring. These reactions are often facilitated by acid or base catalysis and may require heating. The resulting 3-substituted-1,2,4-triazines can be further modified to create a diverse library of compounds.

Research has demonstrated the development of efficient [4+2] domino annulation reactions for the synthesis of 1,2,4-triazine derivatives from various readily available materials, achieving moderate to high yields. rsc.org These methods provide a powerful tool for creating potentially biologically active molecules. rsc.org The versatility of these synthetic routes allows for the incorporation of a wide range of functional groups, leading to the generation of novel triazine structures for further investigation. nih.govresearchgate.net

Applications in Medicinal Chemistry and Biological Research

4-Cyanobenzamidine Hydrochloride as a Core Scaffold for Drug Discovery

The chemical architecture of this compound, featuring a reactive amidine group and a modifiable cyano-substituted phenyl ring, makes it an attractive starting point for combinatorial chemistry and targeted synthesis campaigns.

Design and Synthesis of Bioactive Analogues

The journey from a simple scaffold to a potential drug candidate is paved with intricate chemical synthesis and rational design. Researchers have successfully utilized this compound and its close structural relatives to create novel compounds with a wide range of therapeutic possibilities.

A notable example lies in the development of dual aromatase and sulfatase inhibitors, which are crucial in managing hormone-dependent cancers. Starting with a scaffold bearing a 4-cyanophenyl group, scientists have synthesized a series of derivatives by introducing various substituents and modifying linker regions. These efforts led to the discovery of potent inhibitors, with some imidazole (B134444) derivatives exhibiting exceptional activity against aromatase and steroid sulfatase in cell-based assays.

In a different therapeutic area, the quest for new antibiotics to combat periodontal disease has led to the synthesis of novel benzamidine (B55565) analogues. By reacting 2-(4-carbamimidoylphenoxy) acetohydrazide, a derivative of a benzamidine scaffold, with various aromatic aldehydes, researchers have created a series of imine-based compounds. nih.gov Further modifications have involved the incorporation of heterocyclic rings, such as oxadiazoles (B1248032) and triazoles, into the benzamidine framework, resulting in compounds with significant inhibitory potential against bacteria implicated in periodontitis. nih.gov

The synthesis of hybrid molecules represents another innovative approach. By conjugating different pharmacophores, scientists aim to create compounds with enhanced or novel biological activities. This strategy has been employed in the development of anticancer agents and novel antibacterial materials. rsc.org

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Understanding how subtle changes in a molecule's structure affect its biological activity is a cornerstone of medicinal chemistry. Structure-Activity Relationship (SAR) studies provide a roadmap for optimizing lead compounds into effective drugs.

In the development of dual aromatase-sulfatase inhibitors, extensive SAR studies were conducted on derivatives containing a 4-cyanophenyl moiety. These investigations explored the impact of various structural modifications, including:

The position and nature of halogen atoms.

The introduction of multiple halogen atoms.

Replacement of halogens with other functional groups.

Modification of the chemical linker.

Substitution of the 4-cyanophenyl ring with other cyclic systems.

Replacement of the triazolyl group with an imidazolyl group.

These studies revealed that certain modifications significantly enhanced the inhibitory potency of the compounds.

Similarly, for the benzamidine derivatives targeting periodontal pathogens, SAR studies have shown that the incorporation of imine bases and heterocyclic rings like oxadiazoles and triazoles can enhance their antimicrobial activity. nih.govnih.gov For instance, some of the newly synthesized imino bases of benzamidine demonstrated excellent growth inhibition against Porphyromonas gingivalis. nih.gov

In the context of neuroprotective agents, SAR studies of benzyloxy benzamide (B126) derivatives identified key structural features that improved their ability to protect neurons from damage. nih.gov These findings underscore the importance of systematic structural modifications guided by SAR to achieve desired therapeutic profiles.

Biological Activity Studies of this compound Derivatives

The true value of a chemical scaffold is realized through the biological activities of its derivatives. Compounds originating from the this compound framework have been investigated for a multitude of biological effects.

Investigation of Enzyme Inhibition Profiles

A primary area of investigation for benzamidine derivatives has been their ability to inhibit enzymes, particularly serine proteases. The amidine group of benzamidine can interact with the active site of these enzymes, leading to their inhibition.

Benzamidine and its analogues are known to be reversible inhibitors of a variety of serine proteases, including trypsin, plasmin, and thrombin. This inhibitory activity makes them valuable tools in biochemical research and as starting points for the development of therapeutic agents for conditions where serine protease activity is dysregulated.

More specifically, derivatives of 4-cyanamido-substituted benzenesulfonamides, which are structurally related to this compound, have been identified as dual inhibitors of carbonic anhydrases and cathepsins. This dual activity is particularly interesting for the development of treatments for neuropathic pain, as both enzyme families are considered therapeutic targets for this condition.

Furthermore, SAR studies on substituted benzamidines have revealed that the nature of the substituent group significantly influences their inhibitory activity against different human serine proteases. For example, the binding of benzamidines to plasmin and C1s is affected by the electron-donating properties and hydrophobicity of the substituent, while the interaction with thrombin is primarily influenced by hydrophobicity.

Characterization of Biological Activity

Beyond enzyme inhibition, derivatives of this compound have shown promise in a variety of other biological contexts, including antimicrobial, antileishmanial, and neuroactive effects.

Antimicrobial Activity:

Novel benzamidine analogues have demonstrated significant antimicrobial activity against pathogens that trigger periodontitis. nih.gov Specifically, heterocyclic derivatives of benzamidine containing oxadiazole and triazole rings have shown considerable inhibitory potential against Porphyromonas gingivalis and Escherichia coli with minimal cytotoxicity. nih.gov

Compound TypeTarget PathogenActivity Range (µg/mL)Reference
Imino bases of benzamidinePeriodontitis-triggering pathogens31.25 - 125 nih.gov
Oxadiazole and triazole derivatives of benzamidineP. gingivalis, E. coliSignificant inhibition nih.gov

Antileishmanial Activity:

While direct studies on 4-cyanobenzamidine derivatives are emerging, related compounds containing a guanidine (B92328) or amidine core have been identified in antileishmanial screening campaigns. This suggests that the benzamidine scaffold could be a valuable starting point for the development of new treatments for leishmaniasis, a parasitic disease with significant global impact.

Neuroactive Effects:

Recent research has highlighted the potential of benzamidine-related structures in the realm of neuroscience. Benzimidazole-containing acetamide (B32628) derivatives have been shown to possess neuroprotective effects by reducing neuroinflammation and oxidative stress in models of neurodegeneration. nih.gov These compounds were found to bolster the brain's natural antioxidant defenses. nih.gov

In a similar vein, a series of benzyloxy benzamide derivatives have been discovered as potent neuroprotective agents for ischemic stroke. nih.gov These compounds act by disrupting a key protein-protein interaction that contributes to neuronal damage following a stroke. nih.gov The lead compound from this series demonstrated significant therapeutic effects in animal models of stroke. nih.gov

Mechanistic Studies of Biological Action at a Molecular Level

Understanding how a drug molecule interacts with its target at the molecular level is crucial for rational drug design. For benzamidine derivatives, particularly in the context of serine protease inhibition, the mechanism is relatively well-understood. The positively charged amidine group mimics the side chain of arginine, a natural substrate for these enzymes. This allows the inhibitor to bind to the enzyme's active site, specifically in the S1 pocket, thereby blocking the access of the natural substrate and preventing catalysis.

Molecular docking and computational studies are increasingly being used to visualize and predict these interactions. nih.govnih.govmdpi.comresearchgate.netphyschemres.org These in silico methods help to refine the design of new inhibitors with improved potency and selectivity. For instance, molecular docking studies of CDK2/4/6 inhibitors have helped to elucidate the key interactions responsible for their bioactivity. nih.gov

In the context of the neuroprotective benzyloxy benzamide derivatives, the mechanism involves the disruption of the interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS). nih.gov This targeted approach avoids the side effects associated with direct NMDAR antagonism. nih.gov

Materials Science Applications of 4 Cyanobenzamidine Hydrochloride and Its Derivatives

Development of Functional Materials from 4-Cyanobenzamidine Hydrochloride Precursors

The distinct chemical functionalities of this compound make it an excellent candidate for designing and synthesizing novel functional materials, most notably Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. scispace.commdpi.comresearchgate.net The specific geometry, pore size, and surface functionality of MOFs can be tuned by carefully selecting the metal nodes and organic linkers, leading to a wide range of applications in gas storage, separation, and catalysis. mdpi.comnih.gov

The 4-cyanobenzamidine molecule can act as a multitopic organic linker. The nitrogen atoms in both the nitrile and amidine groups can coordinate with metal ions, facilitating the self-assembly of three-dimensional frameworks. nih.gov For instance, the nitrile group can coordinate directly with a metal center or be converted into other coordinating groups like tetrazoles through cycloaddition reactions, which are then used to build robust MOFs. nih.gov The amidine group also offers a strong binding site for metal ions. This dual functionality allows for the creation of complex and stable MOF architectures.

The synthesis of these materials often involves solvothermal or hydrothermal methods where the organic linker (derived from this compound) and a metal salt are reacted in a suitable solvent at elevated temperatures. mdpi.com The resulting MOFs can exhibit high thermal stability and permanent porosity, which are crucial properties for practical applications.

Potential MOF NameMetal NodeOrganic Linker CorePotential Application
Zn-CBA-MOFZn(II)4-CyanobenzamidineGas Storage (CO2, H2)
Cu-CBT-MOFCu(II)4-(5H-tetrazol-5-yl)benzamidineHeterogeneous Catalysis
Zr-CBA-MOFZr(IV)4-CyanobenzamidineChemical Sensing

Role in the Synthesis of UV Absorber Compounds (via triazine formation)

This compound serves as a valuable intermediate in the synthesis of 1,3,5-triazine-based ultraviolet (UV) absorbers. These compounds are widely used to protect various materials, such as plastics, coatings, and textiles, from degradation caused by UV radiation. irowater.comirochemical.com The core structure of these UV absorbers is the triazine ring, which is known for its exceptional photostability. irochemical.com

The synthesis of these UV absorbers often begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and inexpensive starting material. irowater.comdtic.mil The chlorine atoms on the cyanuric chloride ring are highly reactive and can be sequentially substituted by nucleophiles. This compound can act as such a nucleophile. One synthetic route involves the reaction of benzamidine (B55565) hydrochloride with a chloroformate, followed by dimerization to form a 2-hydroxy-4,6-bisaryl-1,3,5-triazine. This intermediate is then converted to the corresponding 2-chloro derivative, which can be further functionalized. google.com

In a more direct approach, the amidine group of 4-cyanobenzamidine can undergo a nucleophilic substitution reaction with one of the chlorine atoms on the cyanuric chloride ring. google.comnih.govgoogle.com This reaction forms a covalent bond between the benzamidine derivative and the triazine core. The remaining chlorine atoms on the triazine ring can be subsequently replaced by other functional groups, such as hydroxyl or alkoxy groups, to fine-tune the UV absorption characteristics of the final compound. The 4-cyano group on the phenyl ring acts as an electron-withdrawing group, which can influence the electronic transitions within the molecule and thereby modify its UV absorption spectrum.

UV Absorber ClassCore StructureKey PrecursorsTypical λmax (nm)
Hydroxyphenyl-triazines2-(2-Hydroxyphenyl)-1,3,5-triazineCyanuric chloride, Substituted phenols320-380
Bis-aryl-triazines2,4-Bis(aryl)-6-chloro-1,3,5-triazineCyanuric chloride, Aromatic compounds~300
Amidinotriazines2-(Arylamidino)-4,6-dichloro-1,3,5-triazineCyanuric chloride, Benzamidine derivatives280-340

Exploration of Derivatives for Advanced Material Properties (e.g., conducting materials, aggregation-induced emission)

The chemical structure of this compound provides a scaffold for creating derivatives with advanced material properties, including conducting materials and molecules exhibiting aggregation-induced emission (AIE).

Conducting Materials: Conducting polymers are organic materials that possess electrical conductivity. This property arises from the presence of a conjugated π-electron system along the polymer backbone. Derivatives of 4-cyanobenzamidine can be envisioned as monomers for the synthesis of such polymers. For example, polymerization through the nitrile or amidine groups could potentially lead to a polymer with a conjugated backbone. The delocalization of electrons along this backbone would allow for the movement of charge carriers (polarons and bipolarons), resulting in electrical conductivity. The conductivity of such materials could be further tuned by doping with oxidizing or reducing agents.

Aggregation-Induced Emission (AIE): Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. ccspublishing.org.cnnih.govcjsc.ac.cn This effect is typically observed in molecules with rotatable peripheral aromatic rings, such as tetraphenylethylene (B103901) (TPE). nih.gov In solution, the free rotation of these rings provides a non-radiative pathway for the decay of the excited state, quenching fluorescence. In the aggregated state, this intramolecular rotation is restricted, which blocks the non-radiative decay channel and activates the radiative pathway, leading to strong light emission. ccspublishing.org.cn

The cyano group is a key substituent used in the design of AIE-active molecules, often referred to as AIEgens. ccspublishing.org.cnmdpi.com It can be incorporated into TPE and other AIE-active scaffolds to modify their electronic properties and enhance their emission characteristics. mdpi.commdpi.com Derivatives of 4-cyanobenzamidine can serve as precursors for the synthesis of such AIEgens. The 4-cyanophenyl group can be attached to a TPE core or other AIE-active structures through standard organic reactions like Suzuki or Sonogashira coupling. mdpi.com The resulting materials have potential applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging.

AIEgen Core StructureKey Functional GroupEmission in SolutionEmission in Aggregate StatePotential Application
Tetraphenylethylene (TPE)Cyano (-CN)WeakStrongOLEDs, Bio-imaging
TriphenylacrylonitrileCyano (-CN)WeakStrongFluorescent Probes
DiphenylfumaronitrileCyano (-CN)WeakStrongSolid-state Lighting

Theoretical and Computational Chemistry Studies of 4 Cyanobenzamidine Hydrochloride

Quantum Chemical Investigations

Quantum chemical investigations utilize the principles of quantum mechanics to elucidate the electronic structure and reactivity of molecules. For 4-Cyanobenzamidine Hydrochloride, these studies would be crucial in understanding the influence of the electron-withdrawing cyano group on the benzamidine (B55565) scaffold.

Electronic Structure Calculations

The benzamidine moiety contains a benzene (B151609) ring conjugated with an amidine group. This extended π-system is crucial for its chemical behavior. The introduction of a cyano (-C≡N) group at the para position significantly alters the electronic landscape of the molecule. The cyano group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the triple bond. This withdrawal of electron density occurs through both inductive and resonance effects, which would lead to a more electron-deficient phenyl ring compared to unsubstituted benzamidine.

This electron withdrawal is expected to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO energy suggests a higher ionization potential, making the molecule less susceptible to oxidation. A lower LUMO energy indicates a higher electron affinity, making the molecule a better electron acceptor. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a larger gap generally implies higher stability and lower reactivity.

Quantum chemical calculations on substituted benzamidines have been performed to understand their interactions with serine proteases like trypsin and thrombin. nih.gov These studies often focus on the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. nih.gov For this compound, the MEP would show a highly positive potential around the amidinium group, which is crucial for its interaction with the negatively charged aspartate residue in the S1 pocket of serine proteases. The region around the cyano group would exhibit a negative potential due to the lone pair of the nitrogen atom.

Table 1: Computed Properties of Benzamidine

PropertyValueSource
Molecular Weight120.15 g/mol PubChem
XLogP3-AA0.7PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count1PubChem
Exact Mass120.068748264 DaPubChem
Monoisotopic Mass120.068748264 DaPubChem
Topological Polar Surface Area49.9 ŲPubChem
Heavy Atom Count9PubChem
Formal Charge0PubChem
Complexity103PubChem
Isotope Atom Count0PubChem
Defined Atom Stereocenter Count0PubChem
Undefined Atom Stereocenter Count0PubChem
Defined Bond Stereocenter Count0PubChem
Undefined Bond Stereocenter Count0PubChem
Covalently-Bonded Unit Count1PubChem
Compound Is CanonicalizedYesPubChem

Note: This data is for the parent compound, benzamidine. The hydrochloride salt will have different properties.

Prediction of Reactivity and Reaction Pathways

Computational methods can predict the reactivity of a molecule and the likely pathways of its reactions. arxiv.orgpsu.edu The reactivity of this compound is dominated by the amidinium group and influenced by the cyano substituent. The amidinium group is a key pharmacophore responsible for the inhibitory activity of benzamidine derivatives against serine proteases. wikipedia.org

The electron-withdrawing nature of the 4-cyano group is expected to increase the acidity of the N-H protons of the amidine group, although in the hydrochloride salt, the amidine is protonated to the amidinium cation. The cyano group itself can participate in reactions, such as nucleophilic addition to the carbon atom or coordination of the nitrogen atom to metal centers.

Studies on substituted benzamidines have shown that the electronic properties of the substituent at the para position significantly influence their inhibitory activity. nih.gov For instance, electron-donating groups can enhance binding in some cases by affecting the pKa of the amidine group, while in other cases, hydrophobic interactions of the substituent play a more dominant role. nih.gov The cyano group, being electron-withdrawing and relatively polar, would have a distinct effect on the binding affinity compared to alkyl or alkoxy substituents.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic view of molecules and their interactions, complementing the static picture from quantum chemical calculations.

Conformational Analysis of this compound and its Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.melumenlearning.com For this compound, the key rotatable bond is the one connecting the phenyl ring to the amidinium group.

Studies on the conformational preferences of benzamidinium-based inhibitors have revealed interesting findings. nih.govnih.gov The torsion angle between the plane of the phenyl ring and the amidinium group can vary. While a planar conformation might be expected due to conjugation, non-planar (twisted) conformations are also frequently observed in crystal structures of protein-ligand complexes. nih.gov This indicates that the energetic barrier to rotation is relatively low, and the preferred conformation can be influenced by the molecular environment, such as the binding pocket of a protein. nih.gov

For this compound, the cyano group is linear and does not introduce significant steric hindrance to the rotation around the C-C bond. Therefore, like unsubstituted benzamidine, it is expected to exhibit conformational flexibility, with both planar and twisted conformations being accessible. The specific conformation adopted in a biological system would depend on the interactions with the receptor site.

Investigation of Intermolecular Interactions

The intermolecular interactions of this compound are of great interest, particularly in the context of its potential as a protease inhibitor. The parent molecule, benzamidine, is a classic inhibitor of serine proteases like trypsin, and its binding mode has been extensively studied. nih.govnih.gov

The primary interaction is the formation of a salt bridge between the positively charged amidinium group of the inhibitor and the negatively charged carboxylate side chain of an aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket. acs.org This is often supplemented by hydrogen bonds between the N-H groups of the amidinium and backbone carbonyl groups of the protein. nih.gov

Furthermore, the phenyl ring of benzamidine can engage in hydrophobic and π-π stacking interactions with aromatic residues within the binding pocket, such as tyrosine. nih.gov Molecular dynamics simulations have provided a detailed picture of the binding process, revealing the existence of metastable intermediate states before the final binding pose is achieved. nih.gov

Table 2: Key Intermolecular Interactions of Benzamidine Derivatives with Serine Proteases

Interaction TypeInteracting Groups (Inhibitor)Interacting Groups (Protein)Reference
Salt BridgeAmidinium groupAspartate side chain (e.g., Asp189 in trypsin) acs.org
Hydrogen BondingAmidinium N-H groupsBackbone carbonyl oxygens nih.gov
π-π StackingPhenyl ringAromatic residues (e.g., Tyrosine) nih.gov
Hydrophobic InteractionsPhenyl ring and substituentsHydrophobic pockets nih.gov

Advanced Analytical Methodologies for 4 Cyanobenzamidine Hydrochloride Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 4-Cyanobenzamidine Hydrochloride from impurities and other reactants. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is fundamental for the accurate assessment of this compound's purity and for monitoring its formation or consumption during chemical reactions. A typical reversed-phase HPLC method would be the preferred approach.

A suitable HPLC method for analyzing this compound would likely employ a C18 column, which is effective for separating moderately polar organic compounds. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with a small amount of acid like formic acid or orthophosphoric acid to ensure good peak shape and retention. Detection is commonly achieved using a UV detector, as the aromatic ring in this compound absorbs UV light.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (pH 3 with Orthophosphoric Acid) (55:45 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 10 µL
Column Temperature Ambient

This method would be validated according to established guidelines to ensure its linearity, accuracy, precision, and robustness for the intended application.

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic techniques are powerful tools for elucidating the molecular structure of this compound and characterizing its various features.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Product Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the arrangement of atoms within the molecule. The analysis is typically performed in a deuterated solvent like dimethyl sulfoxide (B87167) (DMSO-d₆).

In the ¹H NMR spectrum, the aromatic protons would appear as a set of doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons of the amidinium group and the amine protons would also give distinct signals, which may be broad due to chemical exchange and coupling with the nitrogen quadrupole.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH (ortho to -CN)~8.0Doublet
Aromatic CH (ortho to -C(NH)NH₂)~7.8Doublet
Amine (-NH₂)~9.3Broad Singlet
Amidinium (-C(NH)H)~9.0Broad Singlet

The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, the nitrile carbon, and the amidinium carbon.

Mass Spectrometry for Mechanistic Investigations

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for gaining insights into its fragmentation patterns, which can be useful in mechanistic studies of reactions. In electron ionization (EI) mass spectrometry, the molecule would be expected to fragment in a predictable manner. The molecular ion peak (M⁺) would correspond to the mass of the free base (4-cyanobenzamidine).

Key fragmentation pathways would likely involve the loss of small, stable molecules or radicals. The presence of the aromatic ring would lead to characteristic aromatic fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation for 4-Cyanobenzamidine

m/zProposed Fragment
145[M]⁺ (Molecular ion of the free base)
129[M - NH₂]⁺
118[M - HCN]⁺
102[C₇H₄N]⁺ (Benzonitrile cation)
76[C₆H₄]⁺ (Benzyne radical cation)

Infrared (IR) and UV-Vis Spectroscopy for Functional Group and Conjugation Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound and the extent of electronic conjugation within the molecule.

The IR spectrum would exhibit characteristic absorption bands for the nitrile group (C≡N), the C=N and C-N bonds of the amidine group, and the aromatic ring.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amidine)3300 - 3100 (broad)
C-H stretch (aromatic)3100 - 3000
C≡N stretch (nitrile)~2230 (sharp, strong)
C=N stretch (amidine)~1670
C=C stretch (aromatic)1600 - 1450

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or water, would show absorption maxima corresponding to the π → π* electronic transitions within the conjugated system of the benzonitrile (B105546) moiety. The presence of the amidine group would also influence the absorption profile. An absorption maximum around 240-250 nm would be expected, indicative of the aromatic system in conjugation with the electron-withdrawing nitrile group.

Q & A

Basic Question: What are the recommended methods for synthesizing and characterizing 4-Cyanobenzamidine Hydrochloride?

Answer:
Synthesis of this compound typically involves multi-step reactions, starting with the nitrile group introduction to a benzamidine precursor. While detailed protocols are scarce in open literature (as noted for structurally similar compounds in ), common approaches include:

  • Nitrile functionalization : Reacting 4-cyanobenzonitrile with ammonia under acidic conditions to form the amidine moiety, followed by HCl salt formation.
  • Characterization : Use ¹H/¹³C NMR to confirm the amidine structure and cyano group position. LC-MS validates molecular weight (181.62 g/mol, per ), while elemental analysis ensures stoichiometric Cl⁻ content.
  • Purity assessment : HPLC with UV detection at 254 nm (optimized for aromatic systems) is recommended .

Basic Question: How does the hydrochloride salt form influence solubility and stability in experimental settings?

Answer:
The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for biochemical assays (e.g., enzyme inhibition studies). Stability is maintained by:

  • Storage : Under nitrogen at room temperature to prevent hygroscopic degradation .
  • Buffer compatibility : Use pH 7.4 phosphate-buffered saline (PBS) to avoid precipitation. For long-term stock solutions, lyophilization in aliquots is advised .

Advanced Question: What experimental strategies resolve contradictions in reported inhibitory potency across enzyme studies?

Answer:
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. To address this:

  • Control variables : Standardize buffer composition (e.g., 50 mM Tris-HCl vs. HEPES) and pre-incubation times .
  • Orthogonal assays : Validate inhibition using both fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases) and ITC (isothermal titration calorimetry) to measure binding thermodynamics .
  • Structural analysis : Co-crystallization with target enzymes (e.g., trypsin-like proteases) can clarify binding modes .

Advanced Question: How can factorial design optimize formulation parameters for this compound in drug delivery systems?

Answer:
A Box-Behnken design (3 factors, 3 levels) is effective for evaluating:

  • Variables : Drug concentration (X₁), polymer ratio (X₂, e.g., PLGA), and crosslinker density (X₃).
  • Responses : Release kinetics (modeled via Higuchi equation) and encapsulation efficiency .
  • Data analysis : ANOVA identifies significant interactions (e.g., X₁×X₂ impacts burst release). Follow-up studies using DSC (differential scanning calorimetry) assess crystallinity changes .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves (tested for chemical permeation) and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for powder weighing to prevent inhalation.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Question: How can cross-reactivity with non-target proteins be minimized in biochemical assays?

Answer:

  • Selectivity screening : Test against a panel of structurally related enzymes (e.g., thrombin vs. factor Xa) using SPR (surface plasmon resonance) .
  • Modify probe design : Introduce steric hindrance (e.g., methyl groups on the benzamidine ring) to reduce off-target binding .
  • Competitive assays : Co-incubate with excess substrate analogs (e.g., benzamidine for serine proteases) to confirm specificity .

Advanced Question: What methodologies assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies : Expose to 0.1 M HCl/NaOH (37°C, 24 hrs) and analyze degradation products via LC-QTOF-MS .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor purity loss using validated HPLC methods .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

Basic Question: What analytical techniques are critical for quantifying this compound in biological matrices?

Answer:

  • Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) or solid-phase extraction (C18 columns).
  • Quantification : UHPLC-MS/MS in MRM mode (m/z 182→136 for quantification; m/z 182→109 for confirmation) .
  • Validation : Follow ICH guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) .

Advanced Question: How do biochemical applications of this compound differ from its material science uses?

Answer:

  • Biochemical focus : Targets enzyme active sites (e.g., trypsin inhibition via amidine-Arg interactions) for drug discovery .
  • Material science : Functionalizes polymers (e.g., polyacrylamides) via cyano group crosslinking, enhancing thermal stability (>300°C by TGA) .
  • Divergent characterization : Biochemical studies prioritize IC₅₀ and Ki values, while material science emphasizes DSC and tensile strength .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.